2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane

Vue d'ensemble

Description

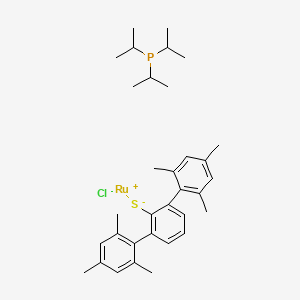

Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) is a complex organometallic compound It features a ruthenium center coordinated with a thiolato ligand derived from hexamethylterphenyl and a triisopropylphosphine ligand

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) typically involves the reaction of a ruthenium precursor with the appropriate ligands under controlled conditions. One common method involves the use of ruthenium trichloride as the starting material, which is reacted with the hexamethylterphenyl thiol and triisopropylphosphine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) can undergo various types of chemical reactions, including:

Oxidation: The ruthenium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced under specific conditions to form lower oxidation state species.

Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or molecular oxygen for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the use of ligand exchange reagents and may be carried out in solvents like dichloromethane or toluene under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state species. Substitution reactions can result in the formation of new ruthenium complexes with different ligand environments.

Applications De Recherche Scientifique

Chemistry

The compound serves as a catalyst in various organic reactions:

- Hydrogenation : It facilitates the addition of hydrogen to unsaturated compounds.

- Oxidation : It can promote the oxidation of alcohols to carbonyl compounds.

- Carbon-Carbon Bond Formation : It plays a role in coupling reactions to synthesize complex organic molecules.

Biology

Research has indicated potential biological applications:

- Anticancer Activity : Studies suggest that the compound may interact with cellular components, leading to apoptosis in cancer cells. Its ability to disrupt cellular processes makes it a candidate for further investigation in cancer therapy.

- Interaction with Biological Molecules : The compound's reactivity allows it to bind with DNA and proteins, potentially altering their functions and pathways.

Medicine

The therapeutic potential of this compound is being explored:

- Treatment of Cancer : Investigations are ongoing into its efficacy as an anticancer agent due to its unique interactions at the molecular level.

- Antibacterial Properties : Preliminary studies suggest it may exhibit activity against certain bacterial strains, warranting further research into its medicinal applications.

Industry

In industrial applications, the compound is utilized for:

- Advanced Materials Development : Its unique properties make it suitable for creating novel materials with specific characteristics.

- Catalytic Processes : It is employed in various industrial chemical processes where efficient catalysis is required.

Mécanisme D'action

The mechanism of action of Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) involves the coordination of the ruthenium center with various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the ruthenium center can activate molecular hydrogen and transfer it to unsaturated substrates, resulting in their reduction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triethylphosphine-kappaP]ruthenium(II)

- Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triphenylphosphine-kappaP]ruthenium(II)

Uniqueness

The uniqueness of Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) lies in its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The presence of the hexamethylterphenyl thiolato ligand and triisopropylphosphine ligand provides a unique steric and electronic environment around the ruthenium center, distinguishing it from similar compounds with different ligands.

Activité Biologique

The compound 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane is a complex organometallic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Formula : C₃₁H₃₉ClP₃RuS

- Molecular Weight : 620.06 g/mol

- CAS Number : 1483-92-7

The structure features a ruthenium center coordinated with phosphane ligands and an organosulfur moiety, which is crucial for its biological activity.

Antitumor Activity

Research has indicated that ruthenium-based compounds exhibit promising antitumor properties. The specific complex under discussion has shown selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance:

- In vitro Studies : The compound was tested against the TS/A mouse adenocarcinoma cell line. It demonstrated significant growth inhibition compared to normal mammary cells (HBL-100), suggesting its potential as a selective anticancer agent .

- In vivo Studies : Further investigations involved in vivo models where the compound was administered to CBA mice bearing MCa mammary carcinoma. Results indicated a reduction in lung metastases without affecting the primary tumor site, highlighting its potential for targeted cancer therapy .

The proposed mechanism involves the interaction of the ruthenium center with cellular components, leading to the induction of apoptosis in cancer cells. This may occur through:

- DNA Binding : Ruthenium complexes can bind to DNA and disrupt replication processes.

- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress within cancer cells, leading to cell death.

Table 1: Summary of Biological Activity

| Activity Type | Cell Line/Model | Result |

|---|---|---|

| In vitro | TS/A mouse adenocarcinoma | Significant growth inhibition |

| In vitro | HBL-100 (normal) | No cytotoxicity at 0.3 mM |

| In vivo | CBA mice (MCa carcinoma) | Reduced lung metastases |

| Property | Value |

|---|---|

| Molecular Weight | 620.06 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 381.2 °C |

| Solubility | Poorly soluble |

Case Studies

- Case Study on Selectivity : A study focused on the selectivity of ruthenium complexes revealed that while they effectively targeted cancer cells, they did not exhibit significant toxicity towards non-cancerous cell lines at therapeutic concentrations. This selectivity is crucial for minimizing side effects during treatment .

- Pharmacokinetics : Pharmacokinetic studies demonstrated that ruthenium compounds are rapidly metabolized and excreted from the body, which could influence their efficacy and safety profiles in long-term treatments .

Propriétés

IUPAC Name |

2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26S.C9H21P.ClH.Ru/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6;1-7(2)10(8(3)4)9(5)6;;/h7-13,25H,1-6H3;7-9H,1-6H3;1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQLCTCWEPROKL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[S-])C.CC(C)P(C(C)C)C(C)C.Cl[Ru+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46ClPRuS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.